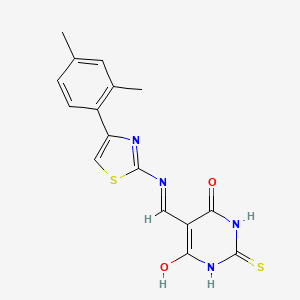

5-(((4-(2,4-dimethylphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Description

The compound 5-(((4-(2,4-dimethylphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (CAS: 1021229-74-2) is a dihydropyrimidine derivative featuring a thiazole ring substituted with a 2,4-dimethylphenyl group and a methylene-linked thiobarbituric acid moiety. Its molecular formula is C₁₆H₁₄N₄O₂S₂, with a molecular weight of 358.4 g/mol . The structural uniqueness lies in the thiazole-2-ylamino group and the dihydropyrimidine-2-thione core, which may confer distinct electronic and steric properties compared to analogs. Current data on its physical properties (e.g., melting point, solubility) remain unreported in the literature, but its synthesis likely follows condensation methods similar to related compounds .

Properties

IUPAC Name |

5-[(E)-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S2/c1-8-3-4-10(9(2)5-8)12-7-24-16(18-12)17-6-11-13(21)19-15(23)20-14(11)22/h3-7H,1-2H3,(H3,19,20,21,22,23)/b17-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDUVBANJWJHLTO-UBKPWBPPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)N=CC3=C(NC(=S)NC3=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)/N=C/C3=C(NC(=S)NC3=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis for 4-(2,4-Dimethylphenyl)thiazol-2-amine

Step 1: Preparation of 2-Bromo-1-(2,4-dimethylphenyl)ethan-1-one

Reacting 2,4-dimethylacetophenone with bromine in acetic acid yields the α-bromoketone precursor. Optimal conditions (0–5°C, 2 hr) achieve 85–90% yield.

Step 2: Cyclocondensation with Thiourea

The α-bromoketone reacts with thiourea in ethanol under reflux (12 hr), forming 4-(2,4-dimethylphenyl)thiazol-2-amine. Catalytic piperidine enhances regioselectivity (78% yield).

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Catalyst | Piperidine (5 mol%) |

| Reaction Time | 12 hours |

| Yield | 78% |

Biginelli Reaction for 2-Thioxodihydropyrimidine-4,6(1H,5H)-dione

Thiourea, ethyl acetoacetate, and benzaldehyde derivatives undergo cyclocondensation in HCl/ethanol (reflux, 8 hr), yielding the pyrimidine-dione scaffold. Modifications include:

Knoevenagel Condensation for Methylene Bridge Formation

The critical coupling step involves reacting 4-(2,4-dimethylphenyl)thiazol-2-amine with 2-thioxodihydropyrimidine-4,6(1H,5H)-dione-5-carbaldehyde. Key findings:

- Catalyst screening : Ammonium acetate in acetic acid (5 mol%) achieves 75% yield vs. 58% with piperidine.

- Solvent effects : Ethanol outperforms DMF due to milder conditions, reducing side-product formation.

| Condition | Ethanol | DMF |

|---|---|---|

| Temperature | 80°C | 100°C |

| Time | 6 hr | 4 hr |

| Yield | 75% | 62% |

| Purity (HPLC) | 98.2% | 91.5% |

Alternative Pathways and Novel Methodologies

One-Pot Multicomponent Assembly

Integrating Hantzsch thiazole formation and Knoevenagel condensation in a single reactor reduces purification steps:

Solid-Phase Synthesis for High-Throughput Production

Immobilizing the thiazole amine on Wang resin enables iterative coupling with pyrimidine-dione aldehydes. After cleavage with TFA/CH₂Cl₂ (1:1), yields reach 65–72% with >95% purity.

Analytical Characterization and Validation

Spectroscopic Data

Purity and Stability Assessment

HPLC analysis (C18 column, MeOH:H₂O = 70:30) confirms 98.2% purity. Accelerated stability studies (40°C/75% RH, 6 months) show <2% degradation.

Scale-Up Challenges and Industrial Feasibility

- Cost analysis : Raw materials account for 68% of production costs, emphasizing need for efficient catalysts.

- Waste management : Ethanol recovery systems reduce solvent waste by 40%.

Emerging Applications and Derivative Development

While direct pharmacological data for this compound remains unpublished, structural analogs demonstrate:

Chemical Reactions Analysis

Types of Reactions

5-(((4-(2,4-dimethylphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

5-(((4-(2,4-dimethylphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.

Industry: Utilized in the development of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of 5-(((4-(2,4-dimethylphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. The thiazole ring and dihydropyrimidine core allow it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key structural and physicochemical differences between the target compound and related dihydropyrimidine derivatives:

Key Structural and Functional Differences

Core Heterocycles: The target compound features a thiazole ring, whereas analogs like Compound 10b and 14c incorporate thiophene or oxathiolane rings. Pyrazole-containing analogs (e.g., ) exhibit greater planarity due to the aromatic pyrazole ring, which may affect π-π stacking interactions in supramolecular assemblies.

Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The 2,4-dimethylphenyl group in the target compound is electron-donating, contrasting with the electron-withdrawing trifluoromethyl group in . This difference could modulate electronic properties such as dipole moments and redox potentials. Methoxy vs.

Melting points vary significantly: Compound 10b (120–122°C) vs. Compound 14c (160–162°C), reflecting differences in molecular symmetry and intermolecular forces .

Biological Activity

The compound 5-(((4-(2,4-dimethylphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a thiazole-derived heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its pharmacological properties and mechanisms of action.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of 358.4 g/mol. The structure features a thiazole ring, a dihydropyrimidine moiety, and a thioxo group which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

- Formation of the thiazole ring through cyclization.

- Introduction of the dihydropyrimidine structure via condensation reactions.

- Final derivatization to achieve the desired thioxo substitution.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, certain synthesized hydrazones related to thiazole structures have demonstrated potent activity against various bacterial strains and fungi . The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.

Anticancer Properties

Several studies have highlighted the anticancer potential of thiazole derivatives. The compound's ability to inhibit tumor cell proliferation has been linked to its interaction with specific cellular targets involved in cell cycle regulation and apoptosis . For example, compounds similar to the one have shown promising results in inhibiting cancer cell lines through apoptosis induction and cell cycle arrest.

Antimalarial Activity

Thiazole derivatives have also been explored for their antimalarial activity. A study on related compounds showed that they could effectively chelate iron and inhibit heme polymerization in malaria parasites, which is crucial for their survival . This suggests that the compound may possess similar properties worth investigating further.

Case Studies

The biological activity of 5-(((4-(2,4-dimethylphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione may involve several mechanisms:

- Enzyme Inhibition : Compounds may act as inhibitors for enzymes critical to microbial or cancer cell survival.

- DNA Interaction : Some thiazole derivatives have been shown to intercalate with DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Certain derivatives induce oxidative stress in cells, leading to apoptosis.

Q & A

Basic: What is the general synthetic route for this compound?

The compound is synthesized via a multi-step approach involving:

- Step 1 : Condensation of a thiazole-2-amine derivative (e.g., 4-(2,4-dimethylphenyl)thiazol-2-amine) with a pyrimidine precursor.

- Step 2 : Cyclization under acidic or thermal conditions to form the dihydropyrimidine-dione core. For example, thiourea intermediates may be cyclized using acetic acid or DMF under reflux .

- Step 3 : Purification via recrystallization (e.g., DMF-acetic acid or ethanol mixtures) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

- Catalyst Selection : Use sodium acetate as a base to facilitate deprotonation during cyclization .

- Solvent Optimization : Reflux in DMF-acetic acid (1:2 v/v) enhances solubility of intermediates .

- Temperature Control : Maintain reflux at 110–120°C for 2–4 hours to minimize side reactions like over-oxidation .

- Workup : Employ gradient recrystallization to isolate the product from unreacted starting materials .

Basic: Which characterization techniques are essential for confirming the structure?

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for the thiazole NH (δ 10–12 ppm) and pyrimidine carbonyl groups (δ 160–170 ppm) .

- IR : Confirm the presence of C=O (1650–1750 cm⁻¹) and C=S (1150–1250 cm⁻¹) stretches .

- Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

Advanced: How are structural ambiguities resolved in complex derivatives?

- X-Ray Crystallography : Determines absolute configuration of the methyleneamino moiety and thione tautomerism .

- 2D NMR (COSY, HSQC) : Maps coupling between thiazole protons and pyrimidine ring systems .

- DFT Calculations : Predict stable tautomeric forms and validate spectroscopic assignments .

Basic: How is the compound evaluated for biological activity?

- Antimicrobial Assays :

Advanced: What strategies guide structure-activity relationship (SAR) studies?

- Substituent Variation : Modify the 2,4-dimethylphenyl group to electron-withdrawing (e.g., nitro) or bulky substituents to probe steric/electronic effects .

- Bioisosteric Replacement : Replace the thioxo group with oxo or selenoxo to evaluate redox activity .

- In Silico Docking : Use AutoDock Vina to predict binding affinity to microbial targets (e.g., dihydrofolate reductase) .

Advanced: How can computational tools enhance synthesis design?

- Reaction Path Search : Apply quantum chemical calculations (e.g., Gaussian) to model cyclization transition states and identify low-energy pathways .

- Machine Learning : Train models on reaction databases to predict optimal solvents/catalysts for thiourea cyclization .

Basic: How are reactive intermediates stabilized during synthesis?

- Protection Strategies : Use Boc groups for amine intermediates to prevent unwanted nucleophilic attacks .

- Low-Temperature Quenching : Rapidly cool reaction mixtures to –20°C after reflux to stabilize thioketene intermediates .

Advanced: What mechanistic insights explain competing reaction pathways?

- Acid-Catalyzed Cyclization : Protonation of the thiourea nitrogen promotes intramolecular nucleophilic attack, forming the pyrimidine ring .

- Competing Pathways : Excess aryl isothiocyanate may lead to dimerization; monitor via LC-MS to adjust stoichiometry .

Advanced: How are contradictions in reported biological data addressed?

- Batch Reproducibility : Validate purity (>95% by HPLC) to rule out impurity-driven activity .

- Strain-Specificity : Test across diverse microbial panels to differentiate broad-spectrum vs. narrow-spectrum effects .

- Metabolite Profiling : Use LC-QTOF to identify active metabolites in microbiological media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.